molecular formula C19H20N2O8S2 B4984310 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid

3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid

Cat. No. B4984310
M. Wt: 468.5 g/mol
InChI Key: ACCCUFGLUBSMQA-UHFFFAOYSA-N
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Description

3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid, also known as FSP, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. FSP is a highly functionalized molecule that contains two sulfonylimino groups and a fluorene backbone.

Mechanism of Action

The mechanism of action of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The anticancer activity of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid may be attributed to its ability to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to scavenge free radicals and protect cells from oxidative stress. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is its high thermal stability, which makes it suitable for use in high-temperature reactions. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of functionalized polymers and dendrimers. However, one of the limitations of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is its low solubility in water, which can make it difficult to use in biological assays. In addition, the mechanism of action of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is not fully understood, which limits its potential applications in certain fields.

Future Directions

There are several future directions for the research on 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid. One potential direction is the development of new synthetic methods for 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid and its derivatives. Another direction is the investigation of the anticancer activity of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid in vivo and its potential as a chemotherapeutic agent. In addition, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid could be further explored for its potential as a fluorescent probe for imaging applications. Finally, the mechanism of action of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid could be further elucidated to better understand its biochemical and physiological effects.
In conclusion, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is a highly functionalized molecule that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid could lead to the development of new materials and therapies for various diseases.

Synthesis Methods

The synthesis of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid involves the reaction of fluorene with two equivalents of sulfonyl azide in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid as a white solid. The yield of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid can be improved by using a solvent mixture of dichloromethane and acetonitrile.

Scientific Research Applications

3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been extensively studied for its potential applications in various fields such as materials science, organic electronics, and biomedical research. In materials science, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic electronics, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-withdrawing nature. In biomedical research, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.

properties

IUPAC Name

3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O8S2/c22-18(23)5-7-20-30(26,27)14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)31(28,29)21-8-6-19(24)25/h1-4,10-11,20-21H,5-9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCUFGLUBSMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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